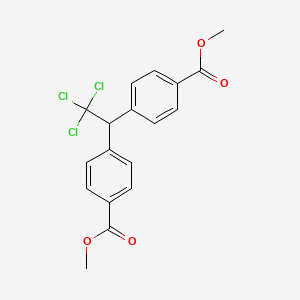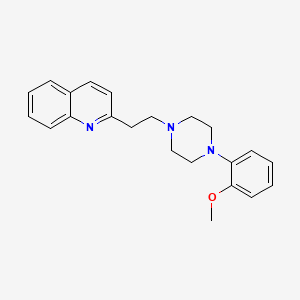
6-Bromo-7-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-hydroxy-2H-1-benzopyran-2-one typically involves the bromination of 7-hydroxycoumarin. One common method is the reaction of 7-hydroxycoumarin with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized coumarin derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
6-Bromo-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Industry: The compound is used in the development of optical materials and as a precursor for the synthesis of various dyes and pigments
Mechanism of Action
The mechanism of action of 6-bromo-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit certain enzymes by binding to their active sites. The compound’s hydroxyl and bromine groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Nitro-7-hydroxycoumarin: Contains a nitro group instead of a bromine atom, which affects its electronic properties and reactivity.
7-Hydroxy-6-methoxycoumarin: Contains a methoxy group, which influences its solubility and chemical behavior .
Uniqueness
6-Bromo-7-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and bromine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
54102-22-6 |
|---|---|
Molecular Formula |
C9H5BrO3 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
6-bromo-7-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5BrO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,11H |
InChI Key |
JDANGKVKRGSKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)



![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)







![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
